2-Phenylbenzo[G]quinoline
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Overview
Description
2-Phenylbenzo[G]quinoline is an organic compound characterized by its aromatic ring structure. It has the chemical formula C19H13N and a molecular weight of 255.31 g/mol . This compound is known for its yellow solid form and aromatic properties, making it a significant subject of study in organic chemistry .
Preparation Methods
The synthesis of 2-Phenylbenzo[G]quinoline typically involves organic synthesis techniques. One common method includes the direct phenylation of benzoquinoline nitrogen atoms using nucleogenic phenyl cations . This process is carried out in sealed glass ampoules containing tritiated benzene, benzoquinoline, and a stabilizing salt like potassium tetrafluoroborate . The reaction conditions often require a large molar excess of benzoquinoline to ensure successful phenylation .
Chemical Reactions Analysis
2-Phenylbenzo[G]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert this compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the nitrogen atom in the quinoline ring.
Common reagents used in these reactions include tritiated benzene for phenylation and various oxidizing or reducing agents depending on the desired product . Major products formed from these reactions include tritium-labeled derivatives and other substituted quinoline compounds .
Scientific Research Applications
2-Phenylbenzo[G]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[G]quinoline involves its interaction with molecular targets through its aromatic ring structure. In biological systems, it can inhibit specific enzymes or interact with DNA, leading to various therapeutic effects . The pathways involved often include inhibition of hemozoin polymerization and release of free toxic haem, similar to other quinoline derivatives .
Comparison with Similar Compounds
2-Phenylbenzo[G]quinoline can be compared with other quinoline derivatives such as:
- 2,4-Diphenylbenzo[H]quinazoline
- 2,4-Dimethylbenzo[H]quinoline
- 4-Methyl-2-(2-naphthyl)benzo[H]quinoline
- 5,6-Dihydrobenzo[H]quinazoline hydrochloride
These compounds share similar aromatic structures but differ in their substituents, leading to unique chemical and biological properties. For instance, this compound’s unique phenyl group attached to the quinoline ring distinguishes it from other derivatives, influencing its reactivity and applications .
Biological Activity
2-Phenylbenzo[G]quinoline is a polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and related studies.
Chemical Structure and Synthesis
The compound this compound belongs to the class of benzoquinolines, which are known for their planar aromatic structures that facilitate intercalation into DNA. This property is crucial for their biological activity. The synthesis of this compound typically involves multi-step reactions that yield derivatives with various substituents, enhancing their pharmacological profiles.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[G]quinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that a benzo[G]quinoxaline derivative showed potent inhibitory activity against the topoisomerase IIβ enzyme, which is vital for DNA replication and repair in cancer cells. The compound induced apoptosis through the activation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 in MCF-7 breast cancer cells .
Table 1: Cytotoxicity of Benzo[G]quinoline Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 3 | MCF-7 | 32.16 | Topoisomerase IIβ inhibition |
Compound 3f | HOP–92 | Not Specified | Induces apoptosis |
Compound 3g | MDA–MB–468 | Not Specified | DNA intercalation and apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored. Studies indicate that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural features, such as lipophilicity and molecular size, play a crucial role in their ability to penetrate bacterial membranes and exert their effects .
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|---|
Compound A | Staphylococcus aureus | 10 µg/mL | Bactericidal |
Compound B | Escherichia coli | 15 µg/mL | Bacteriostatic |
The mechanisms underlying the biological activities of this compound involve several pathways:
- DNA Intercalation : The planar structure allows these compounds to intercalate between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Inhibition of topoisomerases leads to DNA damage and subsequent apoptosis in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through modulation of Bax and Bcl-2 proteins facilitates programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of benzo[G]quinoline derivatives:
- Case Study 1 : A derivative was tested against multiple cancer cell lines, showing a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.
- Case Study 2 : An antimicrobial study demonstrated that a specific quinoline derivative exhibited superior antibacterial activity compared to standard antibiotics, suggesting potential for development as a novel antimicrobial agent.
Properties
CAS No. |
110571-73-8 |
---|---|
Molecular Formula |
C19H13N |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-phenylbenzo[g]quinoline |
InChI |
InChI=1S/C19H13N/c1-2-6-14(7-3-1)18-11-10-17-12-15-8-4-5-9-16(15)13-19(17)20-18/h1-13H |
InChI Key |
JAAWJQPVEFJQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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